molecular formula C21H21N3O B3304605 1-[(4-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 921842-49-1

1-[(4-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No.: B3304605
CAS No.: 921842-49-1
M. Wt: 331.4 g/mol
InChI Key: OQUSAOARQLMPRD-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a synthetic hybrid molecule designed for advanced pharmaceutical and oncological research. This compound incorporates two high-value pharmacophores: the indole scaffold and the 1,3,4-oxadiazole ring, both recognized for their versatile biological activities. The indole moiety is a privileged structure in medicinal chemistry, found in numerous FDA-approved anticancer drugs such as Sunitinib and Panobinostat . It is known to regulate numerous proteins and genes significant in cancer development, including TRK, VEGFR, EGFR, and various intracellular pathways like PI3K/AKT/mTOR . The 1,3,4-oxadiazole component is a thermostable heterocyclic ring known for its impressive cytotoxic potential against malignant cells . This scaffold exhibits its antiproliferative effects through the inhibition of key enzymes and growth factors, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . The strategic fusion of these two potent systems into a single molecular architecture, featuring a propyl chain and a 4-methylbenzyl substitution, is intended to create a synergistic effect, potentially overcoming issues of drug resistance and toxicity commonly associated with conventional therapies. This molecule is presented as a promising chemical tool for researchers investigating novel mechanisms of action and developing new targeted therapies in oncology. It is supplied with guaranteed high purity and stability for reliable, reproducible results in your experimental models. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-[(4-methylphenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-3-6-20-22-23-21(25-20)19-13-17-7-4-5-8-18(17)24(19)14-16-11-9-15(2)10-12-16/h4-5,7-13H,3,6,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUSAOARQLMPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The oxadiazole ring can be introduced through cyclization reactions involving appropriate hydrazides and carboxylic acids . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

1-[(4-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Scientific Research Applications

1-[(4-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole involves its interaction with specific molecular targets. The indole nucleus is known to bind with high affinity to various receptors, influencing biological pathways. The oxadiazole ring may contribute to the compound’s ability to inhibit specific enzymes or proteins, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol (Compound A)

  • Structure : Oxadiazole substituted with a thiol group at position 2 and a methyl-linked indole at position 3.
  • Synthesis : Prepared via cyclization of 2-(1H-indol-3-yl)acetohydrazide with carbon disulfide under basic conditions .
  • Key Differences :
    • The target compound features a propyl chain (vs. thiol) on the oxadiazole, reducing hydrogen-bonding capacity but increasing hydrophobicity.
    • Substitution at indole position 1 (4-methylbenzyl) vs. position 3 (methyl) alters steric bulk and binding orientation .

1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine (Compound B)

  • Structure : Oxadiazole substituted with 4-methylphenyl at position 5 and a primary amine at position 2.
  • Synthesis : Synthesized via polyphosphoric acid condensation of p-toluic hydrazide and glycine .
  • The amine group enables hydrogen bonding, unlike the propyl group in the target compound, suggesting divergent biological interactions .

Indole Derivatives with Heterocyclic Substituents

5-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole (Compound C)

  • Structure : Indole substituted with methoxy at position 5 and a methylpiperazinyl group at position 3.
  • Relevance : Demonstrates how indole derivatives are tailored for receptor selectivity (e.g., serotonin receptors) via polar substituents like piperazine.
  • Key Differences :
    • The target compound’s oxadiazole and 4-methylbenzyl groups prioritize hydrophobic interactions, whereas Compound C’s piperazine enhances solubility and target affinity .

Biological Activity

Overview

1-[(4-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a synthetic compound belonging to the indole derivatives class, notable for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including antimicrobial and anticancer properties.

Chemical Structure

The compound features an indole core linked to a propyl-substituted oxadiazole ring. The structural formula can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C21H21N3O
CAS Number 921842-49-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole nucleus is known to bind with high affinity to several receptors, influencing multiple biological pathways. The oxadiazole ring may enhance enzyme inhibition or protein interactions, contributing to the compound's observed effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains.

Case Studies

  • Antibacterial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of the compound against various pathogens. Results indicated MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives, demonstrating strong antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis .
  • Antifungal Properties : The compound also showed antifungal activity in preliminary assays, suggesting its potential use in treating fungal infections .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting a promising avenue for therapeutic development.

Comparative Analysis

A comparison with other indole derivatives highlights the unique biological profile of this compound:

Compound Biological Activity
1H-indole-2-carboxylic acidAnti-inflammatory
5-fluoro-1H-indole-2-carboxylic acidAntiviral activity
1-methyl-1H-indole-3-carboxaldehydeSynthesis precursor

The combination of the indole and oxadiazole structures in this compound contributes to its distinct chemical and biological properties.

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • Detailed structure-activity relationship (SAR) analyses.
  • In vivo efficacy studies to assess therapeutic potential.
  • Exploration of combination therapies with existing antimicrobial agents.

Q & A

Q. Basic Research Focus

  • 1H/13C-NMR :
    • Indole NH proton at δ 11.7–12.0 ppm (broad singlet) .
    • Oxadiazole C-2 and C-5 carbons at δ 160–165 ppm and δ 105–110 ppm, respectively .
  • FT-IR :
    • N-H stretching (indole) at 3400–3450 cm⁻¹.
    • Oxadiazole ring vibrations at 1600–1625 cm⁻¹ .
  • Mass Spectrometry :
    • Molecular ion peak [M+H]+ matching the molecular weight (e.g., m/z 378.4 for a related acetamide derivative) .

How do structural modifications at specific positions (e.g., oxadiazole substituents, indole N-alkylation) influence biological activity, and what SAR principles guide rational design?

Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :

Modification Biological Impact Evidence Source
5-Propyl on oxadiazole Enhances lipophilicity, improving membrane permeability for antimicrobial activity
N-Benzyl substitution Increases steric bulk, potentially reducing enzyme binding affinity
4-Methylphenyl group Stabilizes π-π interactions with hydrophobic enzyme pockets (e.g., α-glucosidase)

Q. Methodological Guidance :

  • Use molecular docking to predict interactions with targets like α-glucosidase or bacterial enzymes .
  • Compare with analogs (e.g., 5-(4-methylphenyl)-1,3,4-oxadiazol-2-thiol) to isolate substituent effects .

What computational or crystallographic methods validate the molecular conformation and intermolecular interactions of this compound in solid-state or target-bound forms?

Q. Advanced Research Focus

  • SHELX Programs :
    • SHELXL : Refine crystal structures using high-resolution X-ray data. Key for analyzing bond lengths and angles in the oxadiazole-indole core .
    • SHELXD : Solve phase problems in crystallography, critical for determining hydrogen-bonding networks .
  • Molecular Dynamics Simulations :
    • Simulate ligand-receptor binding (e.g., with BChE or LOX enzymes) to assess stability of interactions over time .

How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Advanced Research Focus
Common Contradictions :

  • Discrepancies in IC₅₀ values for enzyme inhibition (e.g., α-glucosidase vs. BChE).
    Resolution Strategies :
  • Standardize assay conditions (e.g., pH, temperature) and validate against reference inhibitors (e.g., acarbose for α-glucosidase) .
  • Perform dose-response curves in triplicate to account for batch-to-batch variability in compound purity .

What in vitro and in vivo models are most appropriate for evaluating the compound’s pharmacological potential?

Q. Advanced Research Focus

  • Antimicrobial Activity :
    • Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains with MIC assays .
  • Anti-inflammatory Screening :
    • LPS-induced RAW 264.7 macrophage model to measure TNF-α suppression .
  • Toxicity Profiling :
    • Zebrafish embryo assays for acute toxicity (LC₅₀) and developmental effects .

What are the key challenges in scaling up synthesis while maintaining stereochemical integrity and purity?

Q. Advanced Research Focus

  • Critical Issues :
    • Oxadiazole ring instability under prolonged heating.
    • Racemization at chiral centers during N-alkylation steps.
      Solutions :
  • Use flow chemistry for precise temperature control during cyclization .
  • Employ chiral HPLC to monitor enantiomeric excess during purification .

How does the compound’s reactivity with common biomolecular nucleophiles (e.g., thiols, amines) inform its stability in physiological environments?

Q. Advanced Research Focus

  • Thiol Reactivity :
    • The oxadiazole’s electron-deficient C-2 position undergoes nucleophilic substitution with glutathione (GSH), potentially limiting bioavailability .
  • Mitigation Strategies :
    • Introduce electron-donating groups (e.g., methyl) on the oxadiazole to reduce reactivity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 2
1-[(4-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

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